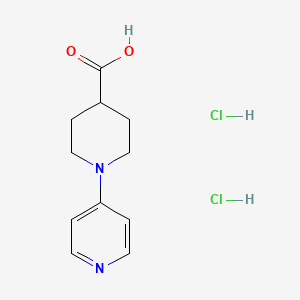
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride is an organic compound with the molecular formula C11H14N2O2.2HCl. It is a derivative of piperidine and pyridine, two heterocyclic compounds that are widely used in medicinal chemistry and organic synthesis
Méthodes De Préparation
The synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of pyridine-4-carboxylic acid and piperidine-4-carboxylic acid as starting materials. These compounds are reacted in the presence of a dehydrating agent, such as thionyl chloride, to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or piperidine ring is substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride: This compound has a similar structure but differs in the position of the pyridine ring, which can affect its chemical properties and biological activity.
1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride:
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C11H16Cl2N2O2 |
|---|---|
Poids moléculaire |
279.16 g/mol |
Nom IUPAC |
1-pyridin-4-ylpiperidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);2*1H |
Clé InChI |
NXHPPUXRFOXSCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)C2=CC=NC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)
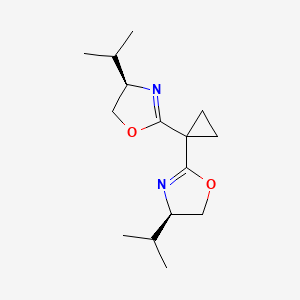
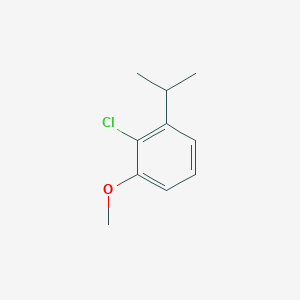
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
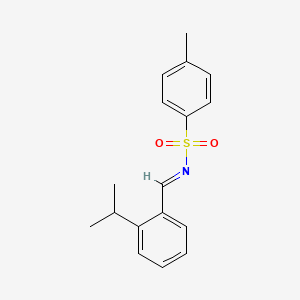
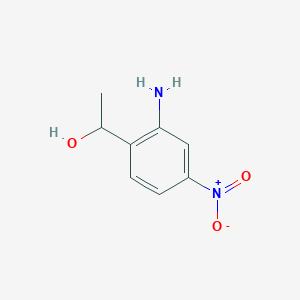
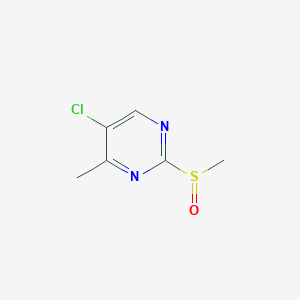
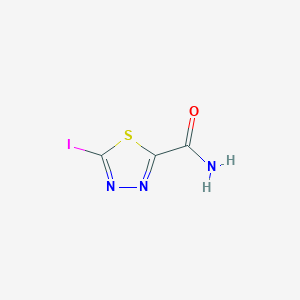
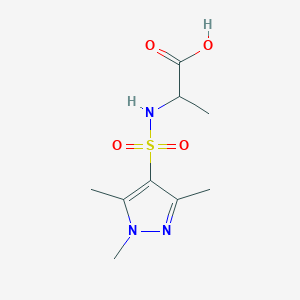
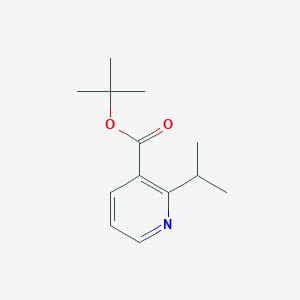
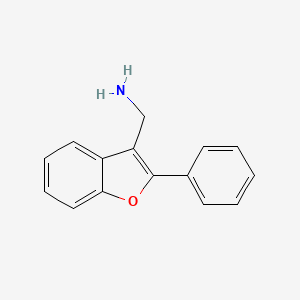
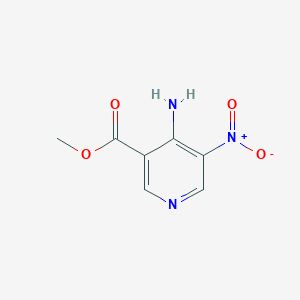
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
